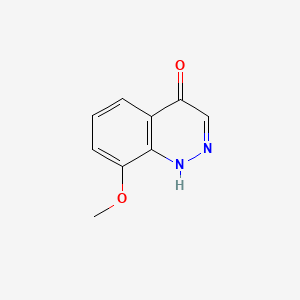

4-Hydroxy-8-methoxycinnoline

Description

Significance of Cinnoline (B1195905) Core Structures in Contemporary Chemical Science

The cinnoline nucleus, characterized by a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is a cornerstone of modern medicinal chemistry. chemicalbook.com Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. chemicalbook.comnih.govwikipedia.org This versatility has established the cinnoline scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The inherent chemical properties of the cinnoline ring system, including its aromaticity and the presence of two nitrogen atoms, allow for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. nih.gov The development of novel synthetic methodologies to access functionalized cinnolines continues to be an active area of research, underscoring the enduring importance of this chemical class. nih.govnih.gov

Historical Context of 4-Hydroxy-8-methoxycinnoline (B184827) within Cinnoline Chemistry

The history of cinnoline chemistry dates back to 1883 with the first synthesis of a cinnoline derivative by Richter. This pioneering work laid the foundation for over a century of research into the synthesis and properties of this heterocyclic system. While the broader family of cinnoline derivatives has been extensively explored, specific information regarding the historical context of this compound is conspicuously sparse in the readily accessible scientific literature. Its history is likely embedded within the broader exploration of substituted cinnolines, where researchers systematically modify the core structure to investigate structure-activity relationships. The synthesis of hydroxy- and methoxy-substituted cinnolines, in general, has been a strategy to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Overview of Academic Research Trajectories for this compound

A comprehensive survey of prominent scientific databases reveals a notable scarcity of dedicated research focused specifically on this compound. While extensive research exists for the parent cinnoline scaffold and its various derivatives, this particular compound appears to be either a novel entity with limited published studies or a compound that has been synthesized but not extensively characterized or investigated for its biological potential.

The academic research that is available often focuses on the related quinoline (B57606) scaffold. For instance, studies on 4-hydroxy-2-quinolone and 8-hydroxyquinoline (B1678124) derivatives have explored their antimicrobial and antitumor activities. nih.govnih.gov This suggests that a potential research trajectory for this compound would likely involve its synthesis and subsequent evaluation for similar biological activities, leveraging the known pharmacophoric features of the cinnoline and substituted quinoline cores. The presence of both a hydroxyl and a methoxy (B1213986) group offers intriguing possibilities for hydrogen bonding and metabolic transformations, which would be key aspects of any future investigation.

Due to the limited specific data, a detailed exposition of research findings for this compound is not possible at this time. The table below summarizes the basic chemical properties that can be inferred for this compound based on its structure and general chemical principles.

| Property | Value |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| General Class | Cinnoline Derivative |

| Functional Groups | Hydroxyl, Methoxy |

Further empirical research, including synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and biological screening, is necessary to build a comprehensive academic profile for this compound.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(12)5-10-11-9(6)8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZBHAXHTXDOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NN=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356981 | |

| Record name | 4-Hydroxy-8-methoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-27-9, 1204652-84-5 | |

| Record name | 8-Methoxy-4-cinnolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90417-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-4(1H)-cinnolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204652-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-8-methoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHOXY-4-CINNOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 8 Methoxycinnoline and Its Analogs

Classical and Contemporary Synthesis Pathways

The construction of the cinnoline (B1195905) ring system is the central challenge in synthesizing 4-Hydroxy-8-methoxycinnoline (B184827). Classical and contemporary methods have been developed to achieve this, often relying on cyclization strategies starting from appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions in Cinnoline Ring Formation

The formation of the heterocyclic cinnoline ring is typically achieved through intramolecular cyclization reactions. These reactions create the crucial N-N and C-N bonds that define the pyridazine (B1198779) portion of the molecule.

A variety of transition-metal-catalyzed reactions have been developed for this purpose. For instance, methods involving rhodium (Rh), palladium (Pd), or copper (Cu) catalysts are used to facilitate C-H activation and subsequent annulation to form the cinnoline scaffold from precursors like N-phenylhydrazones or N-phenylazo compounds. nih.govrsc.org A notable development is a Rh(III)-catalyzed cascade oxidative coupling/cyclization of Boc-arylhydrazines with alkynes, which provides a novel route to cinnoline derivatives. acs.org

Furthermore, transition-metal-free approaches have emerged. One such method involves a base-promoted intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.org This reaction proceeds through key intermediates like 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde, which then undergo condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.govrsc.org

The table below summarizes various catalytic systems used in cinnoline synthesis.

| Catalyst/Promoter | Starting Materials | Reaction Type | Reference |

| Rh(III) | Boc-arylhydrazines, Alkynes | Cascade Oxidative Coupling/Cyclization | acs.org |

| Cu-catalyst | N-methyl-N-phenylhydrazones | Aerobic Intramolecular Dehydrogenative Cyclization | nih.govrsc.org |

| CsOH·H₂O | 2-nitrobenzyl alcohol, Benzylamine | Transition-Metal-Free Intramolecular Redox Cyclization | nih.govrsc.org |

Multi-step Synthetic Sequences

The synthesis of a specifically substituted cinnoline like this compound often requires a multi-step sequence to introduce the desired functional groups at the correct positions. A plausible synthetic route for this compound starts from 1-(2-amino-3-methoxyphenyl)ethanone (B1282918). chemicalbook.com

This multi-step process can be conceptualized as follows:

Diazotization: The primary amino group of 1-(2-amino-3-methoxyphenyl)ethanone is converted into a diazonium salt.

Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization. The acetyl group provides the necessary carbon atom, which, after enolization, attacks the diazonium group to close the ring.

Tautomerization: The initial cyclization product exists in a tautomeric equilibrium, favoring the more stable 4-hydroxy form.

Diazotization-Cyclization Approaches

The diazotization of ortho-substituted anilines followed by intramolecular cyclization is a cornerstone of cinnoline synthesis, first demonstrated by Richter. innovativejournal.in This strategy is particularly effective for producing 4-hydroxycinnolines. innovativejournal.in

The process involves treating an o-aminoaryl ketone, such as 1-(2-amino-3-methoxyphenyl)ethanone, with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., hydrochloric or sulfuric acid). innovativejournal.in The resulting arenediazonium salt is often unstable and readily cyclizes. The cyclization is driven by the attack of an enol or enolate, formed from the adjacent acetyl group, onto the electrophilic diazonium group, leading to the formation of the cinnoline ring. This method is quite general and can provide a wide range of cinnoline derivatives in good yields, often between 70-90%. innovativejournal.in

A review of cinnoline synthesis methods highlights the importance of cyclization of arenediazonium salt derivatives as a principal approach. researchgate.netosi.lv

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Solvent-Free Reaction Environments

Performing reactions without a solvent or in "dry media" is a key aspect of green synthesis. cem.com These solvent-free conditions can be achieved by adsorbing reagents onto solid supports like alumina (B75360) or silica (B1680970) gel and then irradiating the mixture with microwaves. cem.com This technique eliminates the need for large quantities of volatile and often toxic organic solvents, reducing environmental impact and simplifying product work-up. rsc.org For instance, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully achieved via a one-pot, solvent-free multicomponent reaction under heating. mdpi.com Similarly, novel 1,3,4-thiadiazole (B1197879) derivatives have been synthesized using a solvent-free grinding method. nih.gov While a specific solvent-free synthesis for this compound is not detailed in the literature, these examples demonstrate the feasibility of applying such methods to the synthesis of related nitrogen-containing heterocycles. rsc.orgmdpi.com

Microwave-assisted synthesis is another powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields. researchgate.net A green and efficient one-pot synthesis of novel cinnoline derivatives has been developed using microwave irradiation. rsc.orgrsc.org In this method, the reaction was carried out inside natural sporopollenin (B1173437) microcapsules, which act as microreactors. rsc.orgrsc.org This approach highlights the potential for innovative, environmentally benign synthetic routes to the cinnoline scaffold. rsc.org

The table below shows examples of green synthesis techniques applied to heterocyclic compounds.

| Technique | Reaction | Key Advantage | Reference |

| Microwave-Assisted | Synthesis of Cinnoline Derivatives | Rapid, efficient, one-pot | rsc.orgrsc.org |

| Solvent-Free Grinding | Synthesis of 1,3,4-Thiadiazoles | Eliminates solvent, simple | nih.gov |

| Solvent-Free MCR | Synthesis of Aminopyridopyrimidines | Good yields, atom economy | mdpi.com |

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves using mechanical force (e.g., ball milling) to induce chemical reactions, represents a significant advance in solvent-free synthesis. rsc.org This technique can facilitate unique reaction pathways that are not achievable in solution, while eliminating the need for solvents and often reducing energy consumption. rsc.org Ball milling has been effectively used to synthesize a variety of pharmaceutically important molecules without any solvent. rsc.org Although a specific mechanochemical synthesis for this compound has not been reported, the successful application of this method to other complex organic molecules suggests its potential as a future direction for the sustainable synthesis of cinnoline derivatives.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for constructing heterocyclic scaffolds like cinnoline. These methods utilize electrical current to drive redox reactions, often under mild conditions and with high selectivity. While direct electrochemical synthesis of this compound is not extensively documented, established electrochemical routes to the core cinnoline structure can be adapted.

Key electrochemical strategies applicable to cinnoline synthesis include the reductive cyclization of nitroarenes and the oxidative cyclization of precursors like 2-azobiaryls. nih.govacs.orgrsc.org For instance, the synthesis of benzo[c]cinnolinium salts has been achieved through the electrochemical oxidation of 2-azobiaryls, a method noted for its efficiency and tolerance of diverse functional groups. nih.govacs.org Another innovative approach involves a one-pot, two-step electrosynthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides, which proceeds through a cascade radical cyclization. acs.org These methods highlight the potential for precise control over complex molecular constructions.

The application of these principles to synthesize this compound would involve designing a precursor that incorporates the methoxy (B1213986) group at the desired position and a functional group amenable to electrochemical cyclization to form the 4-hydroxycinnoline structure. Automated flow electrochemical systems, which use Bayesian optimization, are emerging as powerful tools for rapidly optimizing reaction conditions for complex molecules, minimizing material consumption and accelerating development. chemrxiv.org

| Electrochemical Method | Precursor Type | Key Transformation | Potential Application for Target Compound |

| Oxidative Cyclization | 2-Azobiaryls | Intramolecular C-N bond formation via single-electron transfer. nih.govacs.org | Synthesis from a precursor like 1-(2-methoxyphenyl)-2-(2-nitrophenyl)diazene followed by electrochemical oxidation and subsequent functional group manipulation. |

| Reductive Cyclization | 2,2'-Dinitrobiphenyls | Reduction of nitro groups followed by intramolecular cyclization. nih.gov | A potential route using a methoxy-substituted 2,2'-dinitrobiphenyl (B165474) derivative. |

| Cascade Radical Cyclization | ortho-Alkynyl acetophenones and sulfonyl hydrazides | Organocatalytic cascade radical cyclization and migration. acs.org | Use of a precursor like 1-(2-ethynyl-3-methoxyphenyl)ethan-1-one with a suitable sulfonyl hydrazide. |

| Reductive Cyclization of Nitroarenes | Substituted Nitroarenes | Electrochemical reduction of a nitro group to a hydroxylamine (B1172632) which then cyclizes. rsc.org | A strategy starting from a 2-alkenyl- or 2-alkynyl-nitrobenzene bearing a methoxy group. |

Precursors and Building Blocks in this compound Synthesis

The synthesis of the cinnoline ring system relies on a variety of precursor molecules, or building blocks, which dictate the final substitution pattern of the heterocyclic product. The choice of precursor is intrinsically linked to the synthetic strategy employed. benthamdirect.com

Historically, the Richter cinnoline synthesis utilizes the cyclization of an o-alkynyl-substituted arenediazonium salt, which can be generated from an o-aminoaryl alkyne. wikipedia.org For this compound, this would necessitate a precursor such as (2-amino-3-methoxyphenyl)propiolic acid. Another classic route, the Borsche cinnoline synthesis, involves the cyclization of arylhydrazones derived from α-keto acids. wikipedia.org

More contemporary methods have expanded the library of useful precursors. Rhodium-catalyzed cascade reactions employ Boc-arylhydrazines and alkynes to construct the cinnoline scaffold. acs.org A convergent strategy uses the reaction between 1,4-diketones and hydrazine (B178648) to form tetrahydrocinnoline derivatives, which can be subsequently aromatized. beilstein-journals.org The Widman–Stoermer synthesis proceeds via the ring-closing of an α-vinyl-aniline. wikipedia.org For the specific synthesis of this compound, the precursors must contain the methoxy group at the correct position on the benzene ring and functionalities that can be manipulated to yield the 4-hydroxy group upon cyclization.

| Precursor Class | General Synthetic Method | Required Precursor for this compound |

| o-Aminoarylpropiolic Acids | Richter Synthesis wikipedia.org | 2-Amino-3-methoxy-phenylpropiolic acid |

| Arylhydrazones of α-Ketoesters | Borsche-Fischer Synthesis researchgate.net | Hydrazone derived from 2-methoxy-phenylhydrazine and an α-ketoester like ethyl pyruvate |

| α-Vinyl-anilines | Widman–Stoermer Synthesis wikipedia.org | 1-(2-Amino-3-methoxyphenyl)ethanone (to be converted to an α-vinyl derivative) |

| Boc-Arylhydrazines and Alkynes | Rh(III)-Catalyzed Cascade acs.org | Boc-(2-methoxy-phenyl)hydrazine and a suitable alkyne |

| 1,4-Diketones and Hydrazine | Paal-Knorr type condensation beilstein-journals.org | A substituted 1,4-diketone that upon cyclization and aromatization yields the target structure |

Stereoselective Synthesis Strategies

Stereoselectivity in the synthesis of this compound becomes relevant when considering its reduced derivatives (e.g., dihydro- or hexahydrocinnolines) or when introducing chiral centers as substituents on the aromatic core. The parent cinnoline ring is planar and aromatic, lacking stereocenters. However, many biologically active heterocyclic compounds are chiral, making stereoselective synthesis a critical area of research. mdpi.com

Strategies for achieving stereoselectivity can involve several approaches:

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor can direct the stereochemical outcome of a key bond-forming reaction. This auxiliary is then removed in a subsequent step. beilstein-journals.org

Chiral Catalysts: The use of chiral organocatalysts or metal complexes can induce asymmetry during the reaction, leading to an enantiomerically enriched product. beilstein-journals.org

Substrate Control: A chiral center already present in a starting material can influence the stereochemistry of newly formed centers. This is common in syntheses starting from the chiral pool, such as carbohydrates or amino acids. nih.gov

For cinnoline derivatives, a stereoselective aza Diels-Alder reaction has been reported for the synthesis of hexahydrocinnoline derivatives, demonstrating a viable pathway to control stereochemistry in the saturated ring system. mdpi.com Another approach could involve the asymmetric hydrogenation of the C=N or C=C bonds in a cinnoline or dihydrocinnoline (B15445986) precursor using a chiral catalyst. While specific literature on the stereoselective synthesis of this compound is scarce, these general principles of asymmetric synthesis would be the foundational strategies for creating chiral analogs.

| Stereoselective Strategy | Description | Potential Application to Cinnoline Analogs |

| Asymmetric Hydrogenation | Reduction of a double bond using a chiral catalyst (e.g., a Rh- or Ru-phosphine complex) to create one or more stereocenters. | Stereoselective reduction of the cinnoline ring to produce chiral tetrahydrocinnoline derivatives. |

| Aza Diels-Alder Reaction | A [4+2] cycloaddition between a diene and an azo-dienophile to form a six-membered nitrogen-containing ring with controlled stereochemistry. mdpi.com | Synthesis of complex, fused, or substituted hexahydrocinnoline scaffolds. |

| Chiral Auxiliary-Mediated Cyclization | A chiral group temporarily attached to the precursor guides the formation of a new chiral center during the ring-closing step. beilstein-journals.org | Directing the stereochemistry of a substituent introduced during or after the formation of a reduced cinnoline ring. |

| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. beilstein-journals.org | Resolution of a racemic mixture of a chiral cinnoline derivative. |

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxy 8 Methoxycinnoline

Electrophilic and Nucleophilic Substitution Reactions

The cinnoline (B1195905) nucleus possesses a dual character, with the benzene (B151609) ring being susceptible to electrophilic attack and the electron-deficient pyridazine (B1198779) ring being prone to nucleophilic attack. ijariit.com The presence and position of substituents are critical in determining the course of these reactions. mdpi.com

Electrophilic Substitution:

The benzenoid ring of cinnoline is the primary site for electrophilic substitution. ijariit.com The 8-methoxy group in 4-hydroxy-8-methoxycinnoline (B184827) is an activating, ortho-, para-directing group. Molecular orbital calculations on the parent cinnoline molecule indicate the highest electron density at positions 5 and 8, suggesting these sites are most favorable for electrophilic attack. thieme-connect.de Therefore, for this compound, electrophilic substitution is expected to be directed to the positions ortho and para to the strongly activating methoxy (B1213986) group at C8. The primary sites for substitution would be C7 (ortho) and C5 (para).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.combyjus.com For instance, phenols, which share the hydroxyl functionality, are highly prone to electrophilic substitution and readily undergo nitration and halogenation, often under mild conditions. byjus.com The 4-hydroxy group, being part of a vinylogous amide system (the 4-cinnolinone tautomer predominates), and the 8-methoxy group both activate the carbocyclic ring towards electrophiles.

Nucleophilic Substitution:

The pyridazine ring of the cinnoline system is electron-deficient and thus susceptible to nucleophilic attack. This is particularly true for positions C3 and C4. In the case of 4-hydroxycinnolines, which exist predominantly in the 4-oxo tautomeric form, the reactivity at the C4 position is altered. thieme-connect.de However, if a good leaving group is present at the C4 position, such as a halogen, it can be readily displaced by nucleophiles. For example, 4-chlorocinnoline (B183215) is converted to 4-cinnolinone when boiled in dilute hydrochloric acid. researchgate.net

The synthesis of 4-amino-6-chlorocinnoline (B599654) can involve amination at the 4-position via nucleophilic substitution, highlighting the reactivity of this position. In related quinoline (B57606) systems, the reactivity of chloro-substituted positions towards nucleophiles like hydrazines has been shown to be dependent on the nature of other substituents on the ring. mdpi.com A specific type of nucleophilic substitution, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, has been observed in substituted pyrimidines and can be relevant for cinnolines, providing an alternative pathway to direct substitution. wikipedia.org

Ring Opening and Recyclization Processes

Ring-opening and subsequent recyclization reactions are known transformation pathways for heterocyclic compounds, particularly under the influence of nucleophiles.

In the synthesis of certain cinnoline derivatives, ring-opening of precursor molecules is a key step. For instance, the Richter cinnoline synthesis involves the cyclization of an alkyne, which can be considered a type of ring-closing reaction to form the heterocyclic system. wikipedia.org Conversely, certain conditions can promote the opening of the cinnoline ring. While specific data on the ring-opening of this compound is scarce, mechanisms involving the cleavage of the N-N bond or the pyridazine ring have been proposed for related heterocycles. For example, the reaction of some heterocyclic derivatives with nucleophiles can lead to a multi-stage process involving ring-opening and reclosing.

Reductive cyclization is another important transformation. The Cadogan reaction, for example, involves the reductive cyclization of nitroaromatics to form nitrogen-containing heterocycles. nih.gov Similarly, the synthesis of cinnoline-fused cyclic enediynes involves a crucial cyclization step that forms the core structure. spbu.ruacs.org These types of reactions highlight the potential for the cinnoline ring system to be formed through recyclization of appropriately substituted precursors. The presence of the hydroxyl group in this compound could potentially influence these processes, for example, by directing metallation or by altering the electronic properties of the ring system.

Catalytic Reactions Involving this compound

Catalytic methods are crucial in the synthesis and transformation of cinnoline derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming C-C, C-N, and C-O bonds and have been applied to cinnoline systems. researchgate.netsigmaaldrich.comrsc.org

A potential synthetic route to this compound involves the palladium-catalyzed dehydrogenation of a tetrahydrocinnoline precursor. vulcanchem.com This highlights the use of catalytic methods in the direct synthesis of the target molecule.

Furthermore, catalytic hydrogenation is a common reaction for reducing unsaturated bonds. chemistrytalk.org Depending on the catalyst and conditions, the C=C bonds within the cinnoline system could be reduced. For example, catalytic hydrogenation of ketones and aldehydes to alcohols often employs Raney nickel. chemistrytalk.org The benzene ring itself can be hydrogenated to a cyclohexane (B81311) ring using catalysts like ruthenium or rhodium, typically under high pressure and temperature. chemistrytalk.org For this compound, selective hydrogenation could potentially target either the carbocyclic or heterocyclic ring, depending on the chosen catalytic system. tcichemicals.commdpi.com

The functional groups of this compound also offer sites for catalytic transformations. The hydroxyl group could be subject to catalytic etherification or esterification, while the methoxy group could potentially be cleaved under specific catalytic conditions.

1,3-Dipolar Cycloaddition Reactions in Derivative Formation

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne). While there is no specific literature detailing the use of this compound in 1,3-dipolar cycloadditions, the general principles can be applied to its potential derivatives.

For instance, cinnoline derivatives have been used to create complex molecular hybrids. In one study, cinnoline-1,2,3-triazole derivatives were synthesized using a copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne (attached to the cinnoline core) and an azide. researchgate.net This "click reaction" demonstrates how a cinnoline derivative can be functionalized to act as a dipolarophile.

Theoretically, a derivative of this compound could be designed to act as either the 1,3-dipole or the dipolarophile.

As a Dipolarophile: An alkyne or alkene substituent could be introduced onto the cinnoline ring system, which could then react with various 1,3-dipoles like azides, nitrones, or nitrile oxides to form fused or appended five-membered rings.

As a 1,3-Dipole Precursor: It is conceivable that functional groups on the cinnoline ring could be converted into a 1,3-dipole, such as an azomethine imine, which could then undergo cycloaddition. acs.org

These cycloaddition reactions are valuable for creating structurally diverse and complex molecules, often with significant biological activities. acs.orgresearchgate.net

Comparative Reactivity Studies of Cinnoline Derivatives

The chemical reactivity of the cinnoline core is highly dependent on the nature and position of its substituents. mdpi.com

The electron-donating methoxy group at C-8 and the hydroxyl group at C-4 in this compound significantly influence its reactivity compared to unsubstituted or halogen-substituted cinnolines. Electron-donating groups are known to accelerate cyclization reactions during synthesis. researchgate.net In contrast, electron-withdrawing groups, such as nitro or chloro groups, generally increase the susceptibility of the ring to nucleophilic attack but decrease its reactivity towards electrophiles. mdpi.com

Theoretical studies on 4-substituted cinnolines have shown that electron-acceptor groups can enhance nonlinear optical properties, a feature related to electron delocalization and reactivity. ajchem-a.com The frontier molecular orbital energy gap (ΔE), an index of chemical reactivity, is also influenced by substituents. ajchem-a.com

The table below summarizes the expected influence of different substituents on the reactivity of the cinnoline ring compared to the 4-hydroxy-8-methoxy derivative.

Studies on cinnoline-fused enediynes have revealed that the electron-poor nature of the cinnoline moiety enhances the rate of cycloaromatization compared to carbocyclic analogues, indicating that the inherent electronic properties of the cinnoline ring system play a significant role in its reactivity. acs.org

Compound Names Table

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 8 Methoxycinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule. The cinnoline (B1195905) ring system, with its adjacent nitrogen atoms, creates a distinct electronic environment that influences the chemical shifts of the attached protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Hydroxy-8-methoxycinnoline (B184827) is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic region would display signals for the four protons on the bicyclic ring system. Their chemical shifts and splitting patterns (multiplicity) are dictated by their position relative to the nitrogen atoms and the electron-donating methoxy and hydroxyl groups. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, while the hydroxyl proton signal would be a broad singlet whose position is highly dependent on solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected values based on spectroscopic principles and data from similar heterocyclic systems. Actual experimental values may vary.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | Expected δ (ppm) | Expected Multiplicity | Position | Expected δ (ppm) |

| H-3 | ~7.5 - 7.8 | Singlet (s) | C-3 | ~120 - 125 |

| H-5 | ~7.0 - 7.3 | Doublet (d) | C-4 | ~160 - 165 |

| H-6 | ~7.4 - 7.7 | Triplet (t) | C-4a | ~140 - 145 |

| H-7 | ~6.9 - 7.2 | Doublet (d) | C-5 | ~110 - 115 |

| 8-OCH₃ | ~3.9 - 4.1 | Singlet (s) | C-6 | ~125 - 130 |

| 4-OH | Variable | Broad Singlet (br s) | C-7 | ~105 - 110 |

| C-8 | ~150 - 155 | |||

| C-8a | ~145 - 150 | |||

| 8-OCH₃ | ~55 - 60 |

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment would map the correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it would be crucial for identifying the connectivity of the protons in the benzene (B151609) ring portion (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively assign each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is invaluable for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the methoxy protons (8-OCH₃) to the C-8 carbon, confirming the position of the methoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent molecule (molecular ion), which can be used to determine its elemental formula. For this compound (C₁₀H₈N₂O₂), the exact mass can be calculated and compared to the experimental value to confirm its atomic composition.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₀H₈N₂O₂ | [M+H]⁺ | 189.0659 |

| C₁₀H₈N₂O₂ | [M-H]⁻ | 187.0513 |

Multi-stage Mass Spectrometry (MSn) and Fragmentation Patterns

In multi-stage mass spectrometry (MS/MS or MSn), the molecular ion is isolated and fragmented to produce smaller daughter ions. The pattern of fragmentation provides a roadmap of the molecule's structure. youtube.com The stable heterocyclic core of cinnoline would influence the fragmentation pathways.

A plausible fragmentation pattern for this compound could involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at [M-15]⁺.

Loss of carbon monoxide (CO): A characteristic fragmentation for phenolic compounds or quinone-like structures, resulting in an [M-28]⁺ ion.

Loss of diazene (B1210634) (N₂): Cleavage of the cinnoline ring could lead to the expulsion of a neutral N₂ molecule.

Sequential loss: A combination of these events, such as the loss of a methyl radical followed by the loss of carbon monoxide.

These fragmentation patterns help to confirm the presence and location of the various functional groups on the cinnoline scaffold. miamioh.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing complementary information to NMR and MS.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key expected absorptions for this compound would confirm the presence of its main functional groups.

Table 3: Predicted IR Absorption Bands for this compound This table presents expected absorption ranges. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Phenolic Hydroxyl | 3200 - 3600 (broad) |

| C-H stretch | Aromatic | 3000 - 3100 |

| C-H stretch | Methoxy (CH₃) | 2850 - 2960 |

| C=C / C=N stretch | Aromatic Ring | 1450 - 1600 |

| C-O stretch | Aryl Ether | 1200 - 1275 |

| C-O stretch | Phenolic Hydroxyl | 1150 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The extended aromatic system of this compound is expected to produce strong absorption bands in the UV region. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity and pH due to the presence of the acidic hydroxyl group and basic nitrogen atoms. The spectrum would likely show multiple bands corresponding to the electronic transitions of the substituted cinnoline core.

Hyphenated Analytical Techniques for Compound Characterization

The coupling of a separation technique with an online spectroscopic detection technology has led to the development of powerful hyphenated analytical methods. nih.gov These techniques have significantly broadened the applications in the analysis of various materials, including natural products and pharmaceuticals. nih.govsaspublishers.com By combining methods like chromatography for separation with spectroscopy for identification, a wealth of information can be obtained from a single analysis. ijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of compounds that are volatile and thermally stable. nih.gov In GC-MS, the individual components of a sample are separated in the gas phase before being detected by the mass spectrometer, which provides information about the mass and structure of the molecules. researchgate.net

For compounds containing polar functional groups, such as the hydroxyl group in this compound, a derivatization step is often employed to increase volatility. nih.gov The most common method is silylation, which converts the analyte into its trimethylsilyl (B98337) derivative. nih.gov The resulting mass spectrum provides a molecular ion peak and a series of fragment ions that are characteristic of the compound's structure. nih.gov This fragmentation pattern, when compared with library spectra, allows for the identification of the compound. nih.gov

Table 1: Illustrative GC-MS Data for a Derivatized Cinnoline Compound

| Property | Description |

|---|---|

| Derivatization | Silylation of the hydroxyl group to increase volatility. |

| Separation | Separation based on boiling point and polarity on a GC column. |

| Ionization | Electron ionization leading to a molecular ion and characteristic fragments. |

| Detection | Mass-to-charge ratio analysis providing a unique mass spectrum. |

This table provides a conceptual overview of the GC-MS process for a hydroxylated cinnoline derivative.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a highly selective and sensitive technique that is ideal for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. saspublishers.com HPLC separates compounds in the liquid phase, and the subsequent MS analysis provides molecular weight and structural information. saspublishers.com The use of tandem mass spectrometry (MS/MS) further enhances the analytical power by allowing for the fragmentation of selected ions to gain more detailed structural insights. nih.gov

In the analysis of compounds like this compound, HPLC-MS/MS can be used to separate the compound from a complex mixture and then identify it based on its retention time and mass spectral data. The initial mass spectrometry scan provides the mass of the molecular ion. In a subsequent MS/MS experiment, this molecular ion is fragmented, and the resulting pattern of fragment ions can be used to confirm the structure of the molecule. nih.gov This technique is particularly useful for identifying unknown compounds in complex samples, such as natural product extracts or drug degradation products. saspublishers.comnih.gov

Table 2: Conceptual HPLC-MS/MS Analysis of a Cinnoline Compound

| Stage | Description |

|---|---|

| Separation | HPLC separation based on polarity. |

| Ionization | Soft ionization (e.g., Electrospray) to produce a molecular ion. |

| MS Scan | Detection of the molecular ion's mass-to-charge ratio. |

| MS/MS Scan | Fragmentation of the molecular ion and analysis of the resulting product ions. |

This table outlines the key stages in the HPLC-MS/MS characterization of a cinnoline derivative.

Structural Elucidation Methodologies for Novel Derivatives

The discovery and characterization of novel chemical compounds are fundamental to many areas of chemical and pharmaceutical science. nih.gov The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structural elucidation, relies on a combination of modern analytical techniques.

For novel derivatives of heterocyclic compounds like cinnolines, a multi-pronged analytical approach is essential. High-resolution mass spectrometry (HRMS) is often the first step, providing a highly accurate molecular weight which allows for the determination of the elemental composition.

Following this, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure. One-dimensional NMR (¹H and ¹³C) provides information about the chemical environment and connectivity of atoms. For more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the complete molecular puzzle.

Infrared (IR) spectroscopy complements these techniques by identifying the presence of specific functional groups within the molecule. By combining the information from these different methods, scientists can confidently assign the correct structure to a novel compound. nih.gov

Table 3: Analytical Techniques for Structural Elucidation of Novel Derivatives

| Technique | Information Gained |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition |

| ¹H NMR | Proton framework and connectivity |

| ¹³C NMR | Carbon skeleton |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity |

| Infrared (IR) Spectroscopy | Identification of functional groups |

Computational and Theoretical Chemistry Investigations of 4 Hydroxy 8 Methoxycinnoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-Hydroxy-8-methoxycinnoline (B184827), DFT calculations offer a detailed understanding of its geometry, electronic characteristics, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles. nih.gov The optimized structure of this compound is expected to be largely planar due to the aromatic nature of the cinnoline (B1195905) ring system.

Electronic structure analysis provides insights into the distribution of electrons within the molecule. The presence of the hydroxyl and methoxy (B1213986) groups as substituents on the cinnoline core significantly influences the electron density distribution. The hydroxyl group at position 4 and the methoxy group at position 8 are expected to act as electron-donating groups, enriching the aromatic system with electron density.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. mnstate.edu

For this compound, the HOMO is anticipated to be localized primarily over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups. Conversely, the LUMO is expected to be distributed over the electron-deficient parts of the cinnoline ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. wikipedia.org A smaller gap suggests higher reactivity. wikipedia.org

Table 1: Representative Frontier Molecular Orbital Energies for a Cinnoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative for a similar heterocyclic system and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict the sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atoms of the cinnoline ring. researchgate.net These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atoms, particularly the hydrogen of the hydroxyl group, indicating sites for nucleophilic attack. researchgate.net

Simulated Spectroscopic Data (NMR, IR)

Computational methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can be compared with experimental results for structural confirmation. nih.gov

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The chemical shifts are highly dependent on the electronic environment of each nucleus. For instance, the protons on the aromatic ring will exhibit signals in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electron-donating effects of the hydroxyl and methoxy groups.

Similarly, the vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. chemrxiv.org This simulated spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of different functional groups, such as the O-H stretch of the hydroxyl group, the C-O stretch of the methoxy group, and the C=N and C=C stretching vibrations of the cinnoline ring.

Table 2: Representative Calculated Vibrational Frequencies for a Cinnoline Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3400 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C=N | Stretching | ~1620 |

| C=C | Stretching | ~1580 |

| C-O (methoxy) | Stretching | ~1250 |

Note: These are typical frequency ranges and serve as an illustrative example.

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, calculating the binding affinity for each pose. These calculations consider intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the hydroxyl and methoxy groups, along with the nitrogen atoms of the cinnoline ring, would be key sites for forming hydrogen bonds with amino acid residues in the active site of a target protein. The aromatic ring system could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The results of molecular docking studies are often expressed as a docking score, which estimates the binding energy of the ligand-protein complex.

Quantum Chemical Parameters for Reactivity Prediction

Beyond FMO theory, a range of quantum chemical parameters can be calculated to provide a more quantitative prediction of the reactivity of this compound. These descriptors are derived from the electronic structure of the molecule and include parameters such as electronegativity (χ), chemical hardness (η), and global softness (S).

These parameters are calculated using the energies of the HOMO and LUMO. For instance, chemical hardness is a measure of the resistance to a change in electron distribution, and it is related to the HOMO-LUMO gap. A smaller hardness value indicates a more reactive molecule. These quantum chemical parameters provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical reactions.

Conformational Analysis and Energetic Profiles

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For a molecule like this compound, understanding its conformational landscape and the associated energetic profiles is crucial for predicting its reactivity, molecular recognition capabilities, and potential applications in medicinal chemistry and materials science. Computational and theoretical chemistry provide powerful tools to explore these aspects at a molecular level.

Conformational analysis of this compound primarily focuses on the rotational freedom around the single bonds connecting the hydroxyl (-OH) and methoxy (-OCH₃) substituents to the cinnoline ring. The orientation of these groups relative to the bicyclic core can lead to various stable or semi-stable conformers, each with a distinct energy level. The collection of these conformers and the energy barriers that separate them constitute the molecule's potential energy surface.

Theoretical investigations, typically employing methods like Density Functional Theory (DFT), are used to systematically map this surface. nih.gov Such studies involve rotating the key dihedral angles—specifically the C-C-O-H angle of the hydroxyl group and the C-C-O-C angle of the methoxy group—and calculating the molecule's electronic energy at each step. This process allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers for interconversion between conformers.

A significant factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the hydrogen atom of the 4-hydroxyl group and the nitrogen atom at the 2-position of the cinnoline ring, or potentially with the oxygen atom of the 8-methoxy group, although the former is generally more probable in such heterocyclic systems. The formation of such a bond can significantly stabilize a particular conformation, making it the most populated state under equilibrium conditions. Theoretical studies have shown that intramolecular hydrogen bonds can lower the relative energy of conformers by several kcal/mol. osti.gov

The energetic profile of the molecule provides a quantitative measure of the relative stability of its different conformations. The global minimum on the potential energy surface represents the most stable conformer. Other local minima correspond to less stable, but potentially accessible, conformers. The energy difference between these conformers and the energy barriers for their interconversion are critical for understanding the molecule's dynamic behavior.

To illustrate the type of data generated from such a computational study, a hypothetical energetic profile for the rotation of the hydroxyl group in this compound is presented below. This table outlines the relative energies of different conformers defined by the dihedral angle of the C4-O-H functional group.

Hypothetical Conformational Energy Profile of this compound This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available in the cited literature.

| Conformer | Dihedral Angle (C3-C4-O-H) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| A | 0° | 0.00 | Most stable conformer, potentially stabilized by an intramolecular hydrogen bond with N2. |

| B | 90° | 3.5 | Transition state for rotation of the hydroxyl group. |

| C | 180° | 1.8 | A local minimum energy conformer. |

Derivatization and Scaffold Applications of 4 Hydroxy 8 Methoxycinnoline in Chemical Synthesis

Strategies for Functionalization and Substitution

The chemical architecture of 4-hydroxy-8-methoxycinnoline (B184827) features several reactive sites that can be targeted for functionalization. The primary points for substitution are the hydroxyl group at the C-4 position, the methoxy (B1213986) group at the C-8 position, and the various carbon-hydrogen (C-H) bonds on the aromatic rings. The reactivity of this scaffold is analogous in many ways to that of the more extensively studied 4-hydroxyquinolines. mdpi.comresearchgate.net

The hydroxyl group at C-4 can undergo O-alkylation or O-acylation to introduce a wide variety of substituents. For instance, in related 8-hydroxyquinoline (B1678124) systems, the hydroxyl group is often protected before carrying out other reactions, or it is used as a handle to attach other molecular fragments. researchgate.netmdpi.com The C-4 position itself, after conversion of the hydroxyl to a better leaving group like a chloro or tosyloxy group, becomes susceptible to nucleophilic substitution. This allows for the introduction of amino, thioalkyl, and other functionalities, as demonstrated in the synthesis of 4-substituted-8-hydroxyquinolines. researchgate.net

The C-H bonds on the heterocyclic and benzene (B151609) rings are targets for modern functionalization reactions. Drawing parallels from 4-hydroxyquinoline (B1666331) chemistry, the N-oxide of the cinnoline (B1195905) core could direct metal-catalyzed C-H functionalization to positions such as C-8, while the 4-hydroxyl group could direct reactions to the C-5 position. chemrxiv.org The methoxy group at C-8 is generally stable but electronically influences the reactivity of the benzenoid ring, potentially directing electrophilic substitution.

Below is a table summarizing potential functionalization strategies for the this compound scaffold based on established reactions for related heterocycles.

| Position | Reaction Type | Reagents/Catalysts | Potential Outcome | Reference Analog |

| C-4 (OH) | O-Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | Ether linkage | 8-Hydroxyquinoline researchgate.net |

| C-4 (OH) | O-Acylation | Acyl chlorides, Base (e.g., Pyridine) | Ester linkage | 8-Hydroxyquinoline mdpi.com |

| C-4 | Nucleophilic Substitution (after activation) | POCl₃ then Nucleophiles (amines, thiols) | C-N or C-S bond formation | 4-Hydroxy-8-tosyloxyquinoline researchgate.net |

| C-5 | C-H Alkenylation/Annulation | [RuCl₂(p-cymene)]₂, Alkynes | Fused pyran ring system | 4-Hydroxyquinoline chemrxiv.org |

| C-8 | C-H Iodination/Amidation (via N-oxide) | Rh(III)/Ir(III) catalysts, NIS, Sulfonyl azides | Introduction of iodo or amide groups | Quinoline (B57606) N-oxide chemrxiv.org |

This compound as a Privileged Scaffold

A "privileged structure" is a molecular framework that can serve as a ligand for multiple, diverse biological targets through targeted modifications. rsc.org The quinoline scaffold is a well-established example of a privileged structure, forming the basis of numerous approved drugs. nih.govnih.gov The cinnoline nucleus, as a bioisostere of quinoline, is also considered a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

The this compound structure combines the recognized cinnoline core with hydroxyl and methoxy functional groups that can participate in key hydrogen bonding interactions with biological targets, enhancing its potential as a privileged scaffold. The strategic placement of these groups can be crucial for receptor binding and modulating the physicochemical properties of the resulting derivatives. Although specific biological activities for this compound itself are not extensively documented, the broad utility of the cinnoline class supports its value as a foundational core for drug discovery. nih.gov

Compound libraries are collections of molecules designed to explore structure-activity relationships (SAR) against a specific biological target or family of targets. nih.gov The design of these libraries often centers on a common scaffold, like this compound, which is decorated with a variety of substituents at different attachment points. nih.gov

Utilizing the this compound core, a focused library could be designed by:

Varying substituents at the 4-position: A diverse set of alcohols or amines could be used to generate a library of ethers or amines, exploring how different groups at this position affect biological activity.

Functionalizing the aromatic rings: C-H activation strategies could be employed to introduce substituents at positions like C-5, C-6, or C-7, probing the SAR of the benzenoid portion of the molecule.

Modifying the N-1 position: If the tautomeric 4-cinnolinone form is targeted, the N-1 position can be alkylated or arylated to introduce another point of diversity.

These libraries can be synthesized using parallel synthesis techniques and screened to identify "hit" compounds with desired biological activity, which can then be further optimized. nih.gov

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering novel and patentable chemotypes by modifying the central core of a known active compound while retaining its biological activity. nih.gov This approach can improve properties such as potency, selectivity, or pharmacokinetics. nih.gov

The cinnoline scaffold can be a key player in such strategies. For example, a documented scaffold hop involves the net C-to-N exchange of a quinoline to produce a cinnoline. nih.gov This transformation can be achieved through a multi-step sequence involving photochemical ring contraction of a quinoline N-oxide to an indole, followed by a nitrogen insertion. nih.gov This demonstrates how a lead compound based on a quinoline scaffold could be "hopped" to a novel cinnoline-based series, or vice-versa, to overcome issues with the original scaffold or to explore new intellectual property space. The structural similarity between quinolines and cinnolines makes this a rational and powerful hopping strategy. nih.gov

Development of Hybrid Molecules Incorporating this compound

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.gov The resulting hybrid is designed to interact with multiple targets or to combine the functionalities of its parent molecules to achieve synergistic effects, improved efficacy, or reduced resistance. nih.govmdpi.com

The this compound scaffold is an excellent candidate for inclusion in hybrid molecules. Its inherent biological potential can be combined with that of other known pharmacophores. For instance, following a strategy used for 8-hydroxyquinoline derivatives, the this compound core could be linked to molecules like cinnamic acids or their derivatives. mdpi.com In one reported synthesis, 5-chloromethyl-8-hydroxyquinoline was reacted with various cinnamic acids to produce hybrid molecules. mdpi.com A similar approach could leverage the functional groups on the this compound scaffold as handles to attach other bioactive moieties, such as those found in anti-inflammatory or anticancer agents, creating novel multi-target agents.

Role as an Intermediate in Complex Molecule Synthesis

Beyond its direct use in bioactive compounds, this compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. The initial synthesis of the cinnoline ring itself, such as through the Richter cinnoline synthesis, establishes the core as a key intermediate derived from simpler acyclic or monocyclic precursors. wikipedia.org

Once formed, the functionalized cinnoline core is a building block for more elaborate structures. The hydroxyl and methoxy groups, along with the nitrogen atoms, can direct further synthetic transformations in a predictable manner. For example, the synthesis of polyfunctionally substituted cinnolines has been developed using pyridazine (B1198779) precursors, highlighting the role of one heterocyclic system as an intermediate for another. researchgate.net Derivatization of the this compound scaffold, as outlined in section 6.1, generates a new set of advanced intermediates. These can then be used in cross-coupling reactions, annulations, or other complex bond-forming sequences to construct intricate molecular architectures, including polycyclic natural product analogs or complex drug candidates.

Mechanistic Research on Biological Interactions of 4 Hydroxy 8 Methoxycinnoline Analogues

Investigation of Molecular Targets and Binding Mechanisms

Cinnoline (B1195905) derivatives are capable of interacting with a diverse range of molecular targets, which underpins their broad spectrum of biological effects. nih.gov These targets include both receptors and enzymes that are crucial in various pathological and physiological processes.

Among the identified molecular targets for cinnoline analogues are receptors such as the γ-aminobutyric acid receptor A (GABA A), colony-stimulating factor 1 receptor (CSF-1R), and the histamine (B1213489) H3 receptor (H3R). nih.gov For instance, certain cinnoline derivatives have been developed as non-benzodiazepine positive modulators of the GABA A α2 and α3 subunits, presenting potential applications in the treatment of anxiety and cognitive disorders. nih.gov

Enzymes are another major class of molecular targets for cinnoline compounds. These include cyclooxygenase-2 (COX-2), topoisomerases, phosphodiesterases (PDEs), human neutrophil elastase (HNE), and Bruton's tyrosine kinase (BTK). nih.gov Specifically, 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been identified as novel inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in cellular signaling pathways relevant to psychiatric disorders. nih.gov The binding mode of these inhibitors within the enzyme's catalytic domain has been elucidated, providing a basis for further optimization. nih.gov

In the context of BTK, a key regulator of B-cell development and activation, a fragment-based screening approach utilizing X-ray co-crystallography successfully identified a cinnoline fragment and characterized its binding mode. This led to the development of a noncovalent BTK inhibitor that demonstrated efficacy in a rat model of collagen-induced arthritis. nih.gov

Structure-Activity Relationship (SAR) Studies for Cinnoline Derivatives

The biological activity of cinnoline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern their potency and selectivity. nih.gov

For anti-inflammatory and antibacterial activities, specific substitutions on the cinnoline core and associated rings are crucial. In a series of cinnoline derivatives with and without a pyrazoline nucleus, it was found that compounds bearing a pyrazoline ring and electron-donating groups (e.g., methoxyl, hydroxyl) on an attached phenyl moiety exhibited the highest anti-inflammatory activity. nih.gov Conversely, for antibacterial activity, an electron-withdrawing substituent on the phenyl group of cinnoline derivatives lacking a pyrazoline ring was associated with increased activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes key SAR findings for different classes of cinnoline derivatives:

| Activity | Favorable Structural Features | Unfavorable Structural Features |

| Anti-inflammatory | Pyrazoline ring present; Electron-donating groups (e.g., -OCH3, -OH) on the phenyl moiety; Methylene spacer between phenyl group and carbonyl carbon. nih.gov | Electron-withdrawing groups on the benzoyl ring; O-CH2 spacer group. nih.gov |

| Antibacterial | Electron-withdrawing group on the phenyl group (for derivatives without a pyrazoline ring); Hydroxyl substitution on the phenyl ring (for derivatives with a pyrazoline moiety); Halogen substitutions. nih.gov | - |

| Antimalarial | For the related 4-aminoquinoline (B48711) scaffold, a 7-chloro group is optimal; A dialkylaminoalkyl side chain at the C-4 position is important. pharmacy180.comyoutube.com | A methyl group at position 3 reduces activity; An additional methyl group at position 8 abolishes activity. pharmacy180.com |

| HNE Inhibition | Cinnolin-4(1H)-one scaffold; Ester function at C-4. nih.gov | - |

In the related quinoline (B57606) series, which shares structural similarities with cinnolines, SAR studies for antimalarial activity have shown that an electron-withdrawing group at the 7-position of the quinoline ring is essential for high potency. youtube.comnih.gov The nature of the side chain at the 4-position also significantly influences activity. pharmacy180.comyoutube.com

Cellular Pathway Modulation by Cinnoline-Based Compounds (e.g., cell signaling, apoptosis pathways)

Cinnoline analogues exert their biological effects by modulating various intracellular signaling pathways. A significant area of research has been their role as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer. A series of cinnoline derivatives have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities against the enzyme and micromolar inhibitory potency against human tumor cell lines. nih.gov

Furthermore, cinnoline derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4). nih.gov PDE4 is a key enzyme that regulates the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in inflammatory cells. By inhibiting PDE4, these compounds can lead to a reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), suggesting their potential as anti-inflammatory agents. nih.gov

In addition to modulating signaling pathways, some heterocyclic compounds related to cinnolines have been shown to induce programmed cell death, or apoptosis. For instance, a novel 8-hydroxyquinoline (B1678124) derivative was found to induce both paraptosis and apoptosis in breast cancer cells. The apoptotic cell death was partially mediated through the activation of the ERK pathway. nih.gov Another study on 4-hydroxynonenal-induced apoptosis, a process relevant to cellular stress, demonstrated the involvement of a mitochondrion-dependent pathway characterized by cytochrome c release and the activation of caspases. While not directly involving cinnoline, these findings on related heterocyclic structures highlight potential mechanisms that could be relevant to the pro-apoptotic effects of certain cinnoline analogues.

Enzyme Inhibition Mechanisms

The inhibitory activity of cinnoline derivatives against various enzymes has been a subject of detailed mechanistic studies. For human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases, cinnoline derivatives have been shown to act as reversible competitive inhibitors. nih.gov Molecular docking studies have provided insights into their binding modes, revealing two main types of inhibitors: those with a cinnolin-4(1H)-one scaffold, where the amido moiety is attacked by the Ser195 hydroxyl group in the HNE active site, and those with an ester function at the C-4 position, which serves as the point of attack for Ser195. nih.gov

In the realm of antibacterial agents, some cinnoline derivatives have been investigated as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. The inhibition of this enzyme disrupts bacterial cell division and leads to cell death. pharmacy180.com

Interaction with Macromolecular Structures

Beyond their interactions with specific enzyme active sites and receptor binding pockets, cinnoline analogues can also interact with larger macromolecular structures, most notably nucleic acids. Some diamidine derivatives, which can be conceptually related to substituted cinnolines, are known to bind to the minor groove of DNA. nih.gov These interactions are stabilized by a combination of hydrogen bonds, van der Waals contacts, and electrostatic interactions with the DNA bases and sugar-phosphate backbone. nih.gov Such binding can interfere with the processes of DNA replication and transcription. For example, some DNA minor groove binders have been shown to inhibit the binding of transcription factors to their DNA recognition sites. nih.gov

The interaction of cinnoline derivatives with proteins is fundamental to their mechanism of action. As discussed in the context of enzyme inhibition, these interactions can be highly specific, involving the formation of covalent or non-covalent bonds with amino acid residues within the protein's active site. nih.govnih.gov The study of these interactions at a molecular level is crucial for the rational design of more potent and selective cinnoline-based therapeutic agents.

Future Research Trajectories and Emerging Methodologies for 4 Hydroxy 8 Methoxycinnoline

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds based on the 4-Hydroxy-8-methoxycinnoline (B184827) scaffold. nih.gov These computational tools can analyze vast datasets to identify promising molecular candidates and predict their properties, significantly speeding up the research and development process. youtube.com

| AI/ML Technique | Application for this compound Derivatives | Potential Outcome |

|---|---|---|

| Generative Models (e.g., VAEs, GANs) | De novo design of novel cinnoline (B1195905) structures. researchgate.net | Identification of new chemical motifs and scaffold hopping opportunities. springernature.com |

| Deep Neural Networks (DNNs) | Predicting physicochemical properties, bioactivity, and toxicity. nih.gov | Efficient virtual screening and lead optimization. nih.gov |

| Reinforcement Learning (RL) | Stepwise optimization of molecules toward a desired property profile. nih.gov | Design of compounds with multi-parameter optimization (e.g., high efficacy, low toxicity). |

| Natural Language Processing (NLP) | Modeling chemical reactions and retrosynthetic analysis from scientific literature. researchgate.netnih.gov | Proposing efficient and novel synthetic routes. nih.gov |

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Understanding the behavior of this compound in biological or environmental systems requires highly sensitive and sophisticated analytical methods. Future research will increasingly rely on advanced hyphenated chromatographic techniques for trace analysis and the comprehensive profiling of its metabolites. nih.gov

Metabolite profiling is a critical tool for elucidating the fate of a compound in a biological system. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-MS (GC-MS) are indispensable for this purpose, offering high resolution and sensitivity for separating and identifying metabolites even in complex mixtures. nih.gov Untargeted metabolomics approaches can provide a comprehensive snapshot of all metabolites present in a sample, enabling the discovery of previously unknown metabolic pathways of this compound. pnas.org This is crucial for understanding its mechanism of action and potential interactions. These advanced methods invert the traditional discovery process, allowing the chemical features and biological function of active metabolites to be understood early in the screening workflow. pnas.org

| Technique | Application for this compound | Key Advantage |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, detection, and identification of the parent compound and its polar metabolites in biological fluids. nih.gov | High sensitivity and specificity for a wide range of compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or nonpolar metabolites after chemical modification. nih.gov | Excellent separation efficiency for volatile and semi-volatile compounds. |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Structural elucidation of unknown metabolites directly from the mixture. nih.gov | Provides detailed structural information without the need for isolation. nih.gov |

| Untargeted Metabolomics | Comprehensive profiling of all metabolites in a biological sample following exposure to the compound. pnas.org | Hypothesis-free discovery of metabolic pathways and biomarkers. pnas.org |

Green Chemistry Innovations in Cinnoline Research